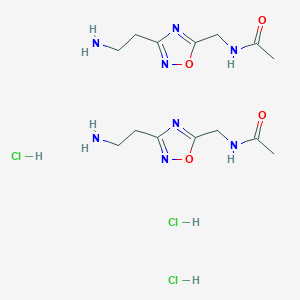

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-aminoethyl group and at position 5 with an acetamide-linked methyl group. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold’s prevalence in bioactive molecules, particularly protease inhibitors and antimicrobial agents .

作用机制

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound's aminoethyl and oxadiazole groups enable it to bind selectively to these targets, modulating their activity. Pathways involved include signaling cascades in cellular processes, often leading to changes in gene expression or protein activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural analogs share the 1,2,4-oxadiazole core but differ in substituents and functional groups (Table 1). Key distinctions include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The target’s 2-aminoethyl group at position 3 distinguishes it from analogs with aromatic (e.g., pyridinyl, p-tolyl) or alkyl (e.g., methyl, cyclobutyl) substituents. The sesquihydrochloride salt contrasts with 1:1 hydrochlorides in analogs (e.g., ), suggesting enhanced crystallinity or stability due to dual protonation sites.

Amide Group Variations: The target’s acetamide group differs from bulkier N-isopropyl or N-isobutyl amides in 11as and 12a, which may sterically hinder proteasome binding (a reported activity for these analogs) .

Physicochemical and Spectroscopic Properties

- Melting Points: Analogs with aromatic substituents (e.g., 11g: 133.4–135.8°C) exhibit higher melting points than alkyl-substituted derivatives (e.g., 12a: 78.4–79.8°C), reflecting stronger intermolecular forces. The target’s aminoethyl group may yield intermediate values, though data are unavailable .

- Isomer Ratios : NMR data for analogs (e.g., 4:1 in 11as) suggest rotameric equilibria around the amide bond. The target may exhibit similar behavior, influenced by its substituents .

生物活性

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride, with CAS number 1820673-59-3, is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, which has been explored for various pharmacological activities. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity. Its chemical structure can be summarized as follows:

- Chemical Formula : C₈H₁₃Cl₂N₃O

- Molecular Weight : 224.12 g/mol

Antimicrobial Properties

Research has demonstrated that derivatives of the 1,2,4-oxadiazole class exhibit notable antimicrobial activity. A study highlighted that modifications to the oxadiazole compounds can enhance their efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .

Key Findings :

- Minimum Inhibitory Concentration (MIC) : The lead compound showed an MIC of 6 μg/mL against C. difficile, comparable to vancomycin (2 μg/mL) .

- Bactericidal Activity : Time-kill assays indicated rapid bactericidal activity at concentrations above 2 × MIC .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes. The quaternary ammonium functionality in some analogues has been linked to increased membrane permeability .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Genotoxicity : Available studies indicate that it is not considered genotoxic based on in vitro and in vivo assessments .

- Repeated Dose Toxicity : No serious adverse effects were observed in repeated oral exposure studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Agents : A comprehensive investigation into modified oxadiazoles revealed promising results against resistant strains of bacteria. The study emphasized the need for further optimization due to low recovery levels post-administration in animal models .

- Toxicokinetics Assessment : Research on structurally similar compounds has provided insights into their metabolism and potential toxicity, suggesting a favorable safety profile for this compound .

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, reflux duration). For example, demonstrates refluxing with triethylamine for 4 hours to synthesize analogous oxadiazole derivatives, monitored via TLC. Statistical methods from (e.g., factorial designs) can minimize experimental runs while identifying critical parameters like catalyst loading or solvent polarity .

Q. How can researchers ensure purity and structural fidelity during characterization?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use deuterated/internal standards (e.g., AOZ-d4, AMOZ-d5 in ) for quantitative purity assessment.

- NMR : Compare 1H/13C spectra to published analogs (e.g., oxadiazole derivatives in ) to verify substituent positions and rule out tautomeric interferences.

- Mass Spectrometry : Confirm molecular weight via HRMS, referencing sesquihydrochloride stoichiometry (1.5 HCl molecules per compound) .

Q. What are the best practices for assessing solubility and formulation stability?

- Methodological Answer : Conduct solubility screens in solvents (e.g., DMSO, aqueous buffers) using dynamic light scattering (DLS) to detect aggregation. For stability, use accelerated degradation studies under varied pH (2–9) and temperatures (25–60°C), monitoring via UPLC-MS (). Separation technologies in (e.g., membrane filtration) can isolate degradation products for structural elucidation .

Advanced Research Questions

Q. How can computational methods enhance reaction design for novel oxadiazole derivatives?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as per ICReDD’s approach in . Combine with machine learning to predict optimal conditions (e.g., solvent dielectric constant, nucleophile reactivity). Validate predictions via small-scale experiments, iterating with computational feedback .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding in cell-based assays vs. enzymatic assays). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to isolate mechanism-specific effects. Reference ’s statistical frameworks to quantify reproducibility .

Q. How to design structure-activity relationship (SAR) studies for the 1,2,4-oxadiazole core?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., ’s isoxazole derivatives). Use molecular docking to prioritize substituents (e.g., aminoethyl groups) that enhance target engagement. Validate via SPR or ITC for binding thermodynamics. Correlate electronic properties (Hammett σ values) with activity trends .

Q. What reactor design considerations apply to scaling up oxadiazole syntheses?

- Methodological Answer : Optimize heat/mass transfer using microreactors for exothermic steps (e.g., cyclization). Apply CRDC subclass RDF2050112 () principles for continuous flow systems to improve yield and reduce byproducts. Monitor in situ via PAT tools (e.g., FTIR spectroscopy) .

Q. How to address stability challenges in long-term storage of sesquihydrochloride salts?

- Methodological Answer : Conduct stability-indicating studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Use XRPD to detect polymorphic transitions. For hygroscopic salts, employ co-crystallization or lyophilization (’s powder/particle technology) to enhance shelf life .

属性

IUPAC Name |

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTGKFZMHCQRJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27Cl3N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。